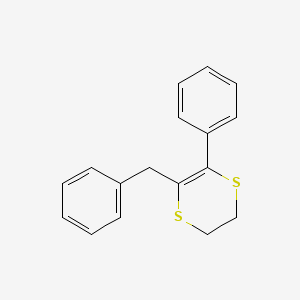![molecular formula C24H23NO2 B14611010 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine CAS No. 60331-27-3](/img/structure/B14611010.png)
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and diethenyl substitutions on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include benzaldehyde, benzoic acid, ethyl-substituted pyridines, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the ethenyl groups can undergo addition reactions. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzyloxy)-2-methyl-3-nitrobenzene: This compound has a similar benzyloxy group but differs in its nitro substitution and lack of ethenyl groups.
Methyl 3-(benzyloxy)propanoate: Another compound with a benzyloxy group, but with a different core structure and functional groups.
Uniqueness
3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine is unique due to its combination of benzyloxy and diethenyl substitutions on a pyridine ring
Eigenschaften
CAS-Nummer |
60331-27-3 |
|---|---|
Molekularformel |
C24H23NO2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2,4-bis(ethenyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyridine |
InChI |
InChI=1S/C24H23NO2/c1-3-22-21(18-26-16-19-11-7-5-8-12-19)15-25-23(4-2)24(22)27-17-20-13-9-6-10-14-20/h3-15H,1-2,16-18H2 |
InChI-Schlüssel |
NZJXFIKGAUHCMH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C(=NC=C1COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)


![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)


